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Deuteroporphyrin IX dihydrochloride

Cat. No.: B1592296
CAS No.: 68929-05-5
M. Wt: 583.5 g/mol
InChI Key: WHBYKWKOLACDOX-UHFFFAOYSA-N
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Description

Evolution of Porphyrin Chemistry and its Significance in Fundamental Research

Porphyrins are a class of intensely colored, aromatic tetrapyrrole macrocycles that are fundamental to life. Their history is as ancient as biology itself, with their core structure being a key component in some of the most vital processes on Earth. The evolution of porphyrin chemistry is a story of deciphering nature's most essential catalysts and pigments. These molecules are the prosthetic groups in a host of critical proteins, including hemoglobin for oxygen transport, cytochromes for electron transfer, and chlorophylls (B1240455) for photosynthesis. nih.gov Their remarkable stability, a result of their conjugated double bond system, has allowed them to be preserved in the geological record for hundreds of millions of years, serving as important biomarkers for tracing the evolution of life. mdpi.com

The significance of porphyrins in fundamental research stems from their versatile properties. Their ability to chelate various metal ions within their central cavity gives rise to a vast array of metalloporphyrins, each with unique catalytic, photophysical, and electrochemical characteristics. researchgate.net This has made them a playground for chemists and biochemists seeking to understand and mimic biological processes, from creating artificial photosynthetic systems to developing novel catalysts. The study of their electronic absorption spectra, characterized by an intense Soret band and weaker Q-bands in the visible region, has been a cornerstone of their investigation, providing deep insights into their structure and environment. researchgate.net

Historical Context of Deuteroporphyrin (B1211107) IX in Academic Investigations

Deuteroporphyrin IX entered the scientific stage as a crucial tool for researchers grappling with the challenges posed by its natural precursor, protoporphyrin IX. Protoporphyrin IX, while biologically central, is notoriously difficult to work with in aqueous solutions due to its tendency to aggregate. Deuteroporphyrin IX, which lacks the two vinyl groups of protoporphyrin IX, offered a more soluble and stable alternative, making it an ideal substitute for in vitro studies.

Early academic investigations, dating back to the mid-20th century, capitalized on these advantages. Synthetic methods for Deuteroporphyrin IX were developed and refined, allowing for its wider use. rsc.orgacs.orgrsc.org A significant area of its historical application was in enzymology, particularly in the study of heme biosynthesis. It served as a substrate for ferrochelatase, the terminal enzyme of the heme pathway, allowing for kinetic and mechanistic studies that would have been complicated by the properties of protoporphyrin IX. nih.gov Its use in spectroscopic studies was also pivotal. Researchers utilized Deuteroporphyrin IX to probe the active sites of various heme-binding proteins and to understand the fundamental principles of porphyrin-protein interactions and metal ion insertion. acs.orgacs.org

Current Research Paradigms Utilizing Deuteroporphyrin IX Dihydrochloride (B599025)

The utility of Deuteroporphyrin IX dihydrochloride has not waned with time; instead, it has been adapted to new and emerging fields of research. In modern science, it continues to be a valuable model compound and a platform for the development of new functional molecules.

One of the most prominent current applications is in the field of Photodynamic Therapy (PDT) . Deuteroporphyrin IX and its derivatives are investigated as photosensitizers, molecules that can be activated by light to produce reactive oxygen species that kill cancer cells or pathogenic microbes. worldscientific.comworldscientific.comfrontierspecialtychemicals.com Its dihydrochloride form enhances its solubility, a crucial factor for therapeutic applications.

Furthermore, research into antimicrobial photodynamic therapy (aPDT) utilizes Deuteroporphyrin IX to combat antibiotic-resistant bacteria. frontierspecialtychemicals.com Scientists are also actively engaged in the chemical modification and functionalization of the Deuteroporphyrin IX macrocycle. By attaching other molecules, such as carbohydrates or targeting ligands, researchers aim to enhance its properties for specific applications, demonstrating the enduring versatility of this foundational porphyrin derivative. worldscientific.comacs.org It also remains a key substrate in detailed biochemical studies, for instance, in characterizing the binding and activity of enzymes like magnesium chelatase, which is involved in chlorophyll (B73375) synthesis. acs.org

Chemical and Research Data

The following tables provide key data related to this compound and its application in research.

Table 1: Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₃₀H₃₂Cl₂N₄O₄ scbt.com
Molecular Weight 583.51 g/mol scbt.com
CAS Number 68929-05-5 frontierspecialtychemicals.comscbt.com

Table 2: Selected Research Findings Involving Deuteroporphyrin IX

Research AreaKey FindingReference Compound(s)Source
Enzymology Deuteroporphyrin was shown to be a substrate for Magnesium Chelatase. The dissociation constants (Kd) for its binding to the ChlH and BchH subunits were determined to be 1.22 ± 0.42 μM and 0.53 ± 0.12 μM, respectively.Deuteroporphyrin, Mg deuteroporphyrin acs.org
Biochemistry Used as a more water-soluble substrate alternative to protoporphyrin IX for in vitro ferrochelatase assays.Deuteroporphyrin IX, Protoporphyrin IX, Mesoporphyrin nih.gov
Organic Synthesis A method for the synthesis of Deuteroporphyrin-IX was described via the cyclization of a 1,19-dideoxybiladiene-ac salt.Deuteroporphyrin-IX rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H32Cl2N4O4 B1592296 Deuteroporphyrin IX dihydrochloride CAS No. 68929-05-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[18-(2-carboxyethyl)-3,8,13,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N4O4.2ClH/c1-15-9-20-12-25-17(3)21(5-7-29(35)36)27(33-25)14-28-22(6-8-30(37)38)18(4)26(34-28)13-24-16(2)10-19(32-24)11-23(15)31-20;;/h9-14,31-32H,5-8H2,1-4H3,(H,35,36)(H,37,38);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBYKWKOLACDOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC3=C(C=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32Cl2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

448-65-7 (Parent)
Record name Deuteroporphyrin IX dihydrochloride
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Molecular Weight

583.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68929-05-5
Record name Deuteroporphyrin IX dihydrochloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21H,23H-Porphine-2,18-dipropanoic acid, 3,7,12,17-tetramethyl-, hydrochloride (1:2)
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Record name 3,7,12,17-tetramethyl-21H,23H-porphine-2,18-dipropionic acid dihydrochloride
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Record name DEUTEROPORPHYRIN IX DIHYDROCHLORIDE
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Advanced Synthetic Methodologies and Chemical Derivatization of Deuteroporphyrin Ix Dihydrochloride

Classical and Modern Synthetic Approaches to Deuteroporphyrin (B1211107) IX

The synthesis of Deuteroporphyrin IX has evolved significantly from early, often low-yielding methods to more refined and efficient strategies. These approaches can be broadly categorized into total synthesis, semi-synthesis from naturally occurring porphyrins, and condensation methodologies.

MacDonald Condensation and Related Dipyrrylmethane Methodologies

A significant advancement in porphyrin synthesis was the development of the MacDonald [2+2] condensation. nih.gov This method involves the acid-catalyzed reaction of a 1,9-diformyldipyrromethane with a 1,9-diunsubstituted dipyrromethane, or its corresponding dicarboxylic acid, to produce the porphyrin macrocycle in high yields. nih.govresearchgate.net This approach offers a more convergent and efficient route to symmetrically substituted porphyrins compared to the linear strategies of Fischer. While the initial synthesis of deuteroporphyrin-IX using this method resulted in a low yield of less than 2%, modifications and optimizations have improved its efficiency. researchgate.net A variation of the MacDonald approach has been successfully applied to the synthesis of deuterated derivatives of protoporphyrin-IX dimethyl ester. rsc.org

Conversion from Hemin (B1673052) and Protoporphyrin IX Derivatives

Deuteroporphyrin IX can be readily prepared from more abundant, naturally occurring porphyrins like hemin and Protoporphyrin IX. rsc.orgworldscientific.com Protoporphyrin IX is the direct precursor to heme in the biosynthetic pathway. wikipedia.orgfrontierspecialtychemicals.commdpi.com The conversion of Protoporphyrin IX to Deuteroporphyrin IX involves the removal of the two vinyl groups at positions 2 and 4 of the porphyrin macrocycle. This is typically achieved through a resorcinol (B1680541) melt procedure, where Protoporphyrin IX is heated with resorcinol, leading to the cleavage of the vinyl groups. Subsequent purification yields Deuteroporphyrin IX. This semi-synthetic approach provides a more accessible route to Deuteroporphyrin IX compared to total synthesis.

Regioselective Functionalization and Periphery Modification Strategies

The peripheral positions of the Deuteroporphyrin IX macrocycle offer multiple sites for functionalization, allowing for the fine-tuning of its physicochemical properties. researchgate.net Regioselective modification, the ability to introduce functional groups at specific positions, is crucial for developing tailored porphyrin derivatives.

Electrophilic Mercuration and Subsequent Transformations

Electrophilic mercuration is a powerful technique for the regioselective functionalization of porphyrins. Treatment of copper(II) deuteroporphyrin IX dimethyl ester with mercuric acetate (B1210297) leads to the mercuration of the 2- and 4-positions. acs.orglsu.edu These mercurated intermediates can then undergo a variety of palladium-catalyzed coupling reactions to introduce new functionalities. acs.orgacs.org For instance, reaction with methyl acrylate (B77674) in the presence of a palladium catalyst yields the corresponding diacrylate, which can be further transformed. acs.orglsu.edu This method provides a versatile platform for introducing a range of substituents at the vacant β-pyrrolic positions of Deuteroporphyrin IX.

Catalytic C-H Functionalization Techniques

Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for modifying organic molecules, including porphyrins. rsc.orgorganic-chemistry.orgnih.gov For Deuteroporphyrin IX, palladium-catalyzed coupling reactions have been effectively utilized to functionalize the β-positions. researchgate.netacs.org This often involves an initial halogenation of the deuteroporphyrin, followed by cross-coupling reactions such as the Suzuki or Sonogashira reactions. researchgate.netacs.org These methods allow for the introduction of aryl, alkynyl, and other groups onto the porphyrin periphery, enabling the synthesis of a diverse library of derivatives with tailored properties. researchgate.netacs.org

Cross-Coupling Reactions for Peripheral Arylation

The introduction of aryl groups at the peripheral β-positions of the porphyrin macrocycle is a powerful strategy to modulate its electronic properties and steric profile. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have been effectively employed for the peripheral arylation of deuteroporphyrin derivatives.

A key approach involves the initial halogenation of the deuteroporphyrin IX core, followed by a palladium-catalyzed coupling reaction with an appropriate arylboronic acid. Research has demonstrated the functionalization of the β-positions of deuteroporphyrin IX dimethyl ester through this method. researchgate.net The process begins with the bromination of the macrocycle, creating brominated precursors that can then participate in Suzuki-Miyaura coupling. researchgate.net This strategy allows for the introduction of various aryl substituents, enabling fine-tuning of the molecule's characteristics for specific applications. The versatility of palladium-catalyzed reactions provides a robust toolkit for creating π-extended systems with altered photophysical and electrochemical behaviors. researchgate.netresearchgate.net

Reaction Summary: Peripheral Arylation of Deuteroporphyrin IX Derivative
Reaction Type Suzuki-Miyaura Cross-Coupling
Starting Material Brominated Deuteroporphyrin IX Dimethyl Ester
Key Reagents Arylboronic Acid, Palladium Catalyst (e.g., Pd(PPh₃)₄)
Purpose Introduction of aryl groups at peripheral β-positions to modify electronic and steric properties. researchgate.net

Synthesis of Novel Deuteroporphyrin IX Derivatives and Analogues

The propionic acid side chains of Deuteroporphyrin IX are primary sites for derivatization, enabling the attachment of various functional units to create conjugates for a range of scientific studies. Furthermore, the porphyrin ring itself can be chemically transformed to produce important analogues like chlorins.

Amide-Linked Conjugates and Modified Side Chains

The carboxylic acid functional groups of the propionic side chains are readily converted into amide bonds, providing a stable and versatile linkage for conjugating other molecules to the porphyrin core. A well-established method for this transformation is the use of mixed anhydrides. This technique has been successfully applied to synthesize complex molecular systems, or "triads," by tethering 1,4-naphthoquinone (B94277) derivatives and aromatic amino acids to the propionic groups of Deuteroporphyrin IX. nih.govresearchgate.net This covalent modification allows for the study of intramolecular interactions between the different components of the newly formed conjugate. nih.gov The formation of these amide-linked conjugates is a cornerstone of developing multifunctional molecules based on the deuteroporphyrin scaffold.

Chlorin (B1196114) Derivatives via Oxidation Reactions

Chlorins, which are dihydroporphyrins containing one reduced pyrrole (B145914) ring, are highly sought-after photosensitizers due to their strong absorption in the red region of the electromagnetic spectrum. Deuteroporphyrin IX can serve as a precursor for the synthesis of chlorin derivatives through controlled oxidation reactions. A notable method involves enzymatic oxidation using horseradish peroxidase (HRP) in the presence of an oxidant like hydrogen peroxide. This reaction leads to the formation of novel chlorin derivatives by modifying one of the pyrrole rings of the deuteroporphyrin macrocycle.

Further studies on related porphyrins have shown that chemical oxidation, for instance with hydrogen peroxide in sulfuric acid, can convert a porphyrin into a β-oxochlorin. This reaction can also lead to a mixture of constitutional isomers, including bacteriochlorins and isobacteriochlorins, which have two reduced pyrrole rings.

Quinine (B1679958) and Nitroimidazole Conjugates for Mechanistic Studies

For detailed mechanistic investigations, Deuteroporphyrin IX can be conjugated to specific molecular probes like quinine or nitroimidazole derivatives. While direct synthesis of these specific conjugates is not widely documented, established bioconjugation techniques provide clear pathways for their creation. The most straightforward approach involves activating the carboxylic acid groups of the deuteroporphyrin's propionic side chains to form stable amide bonds with an amino-functionalized quinine or nitroimidazole analogue.

Alternatively, modern synthetic methods like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," can be employed. This would involve modifying one of the propionic acid groups to bear an alkyne or azide, which would then be "clicked" with a correspondingly functionalized quinine or nitroimidazole molecule. Synthetic strategies for conjugating nitroaromatic heterocycles (like nitroindazoles, which are related to nitroimidazoles) to other porphyrins have been reported, demonstrating the feasibility of such syntheses. nih.gov These conjugates are valuable tools for studying mechanisms of action, energy transfer, and hypoxic cell targeting.

Thiol-Derivative Porphyrins and Disulphide Bond Modifications

Introducing thiol (-SH) groups onto the deuteroporphyrin scaffold opens up possibilities for site-specific conjugation, surface attachment (e.g., to gold nanoparticles), and the formation of redox-responsive systems through disulfide bonds. A general and effective method to create a thiol derivative involves a two-step process targeting the carboxylic acid groups. mdpi.com First, an amide bond can be formed between one of the propionic acid side chains and a protected thiol-containing molecule, such as S-trityl cysteamine (B1669678). In the second step, the trityl protecting group is removed under acidic conditions with a scavenger like triethylsilane to yield the free thiol. mdpi.com

Once synthesized, these thiol-derivative porphyrins can undergo oxidation to form a disulfide-linked dimer of Deuteroporphyrin IX. This can be achieved through mild oxidizing conditions, often simply exposure to air. Alternatively, the thiol group can react with another thiol-containing molecule in a thiol-disulfide exchange reaction to form an unsymmetrical disulfide, or it can be used to form reversible linkages in soft materials. capes.gov.br The cleavage of these disulfide bonds can typically be accomplished using mild reducing agents.

Proposed Synthesis of Thiol-Derivative Deuteroporphyrin IX
Step 1: Amide Coupling Reaction of Deuteroporphyrin IX with S-trityl cysteamine to form a stable amide bond.
Step 2: Deprotection Removal of the S-trityl protecting group using trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH). mdpi.com
Resulting Functionality A free thiol (-SH) group on one of the propionic acid side chains.
Potential Modification Oxidation to form a disulfide-linked dimer or conjugation to other thiol-containing species.

Isomeric Species and Their Controlled Synthesis

Chemical reactions on the porphyrin macrocycle can sometimes lead to the formation of multiple isomers, and controlling the reaction conditions to favor a specific isomer is a significant synthetic challenge. The oxidation of porphyrins is a prime example, where the reaction of a β-octaethylporphyrin with H₂O₂/H₂SO₄ can produce not only a β-oxochlorin but also all five constitutional isomers of the corresponding β,β'-dioxo-derivatives. These include two bacteriochlorin-type isomers (where the oxo groups are on opposite pyrrole rings) and three isobacteriochlorin-type isomers (where the oxo groups are on adjacent pyrrole rings).

Furthermore, classical synthetic organic chemistry has addressed the creation of closely related isomers. For instance, early synthetic work in porphyrin chemistry detailed methods for the synthesis of both Deuteroporphyrin-IX and its structural isomer, pemptoporphyrin, which differs in the placement of a vinyl group. rsc.org

Sophisticated Spectroscopic and Structural Characterization Techniques for Deuteroporphyrin Ix Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuteroporphyrin (B1211107) IX Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile tool for investigating the structure, dynamics, and interactions of porphyrinic compounds like Deuteroporphyrin IX. researchgate.net Its ability to provide information at an atomic level makes it indispensable in this field of research. researchgate.net

High-resolution proton (¹H) NMR spectroscopy is fundamental for the structural elucidation of Deuteroporphyrin IX. The unique aromatic macrocycle of the porphyrin core gives rise to a characteristic spread of proton resonances. nih.gov The inner NH protons are significantly shielded and appear at unusually high upfield shifts (around -2 ppm), while the meso and pyrrole (B145914) protons on the periphery of the macrocycle are deshielded and resonate at downfield shifts (approximately 8-10 ppm). nih.gov This wide spectral dispersion is a hallmark of the porphyrin ring system and aids in the unambiguous assignment of protons, which is crucial for confirming the molecular structure.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Porphyrins

Proton Type Typical Chemical Shift (ppm) Reason for Shift
Inner NH Protons ~ -2 Shielded by the ring current
Meso Protons ~ 9-10 Deshielded by the ring current
Pyrrole Protons ~ 8 Deshielded by the ring current
Substituent Protons Variable Depends on the specific substituent and its proximity to the macrocycle

Note: The exact chemical shifts can vary depending on the solvent and the specific substituents on the porphyrin ring. nih.govoregonstate.edu

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), provide deeper insights into the structure of Deuteroporphyrin IX.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through chemical bonds, typically over two to three bonds. libretexts.org By revealing these scalar coupling networks, COSY helps to establish the connectivity of atoms within the molecule, confirming the arrangement of substituents on the porphyrin macrocycle. libretexts.orgwikipedia.org

Chemical shift titration is an NMR method used to study the non-covalent interactions between Deuteroporphyrin IX and other molecules, such as macromolecules or potential drug targets. mdpi.com This technique involves monitoring the changes in the chemical shifts of the porphyrin's protons upon the incremental addition of a binding partner. mdpi.com These changes, known as chemical shift perturbations, provide information about the binding site, the strength of the interaction (binding affinity), and the stoichiometry of the complex formed. mdpi.comnih.gov For instance, studies have utilized ¹H NMR chemical shift titration to investigate the encapsulation of porphyrin derivatives within polymers. researchgate.netmdpi.com

Porphyrins, including Deuteroporphyrin IX, have a tendency to aggregate in solution, which can significantly affect their properties and biological activity. Diffusion-Ordered Spectroscopy (DOSY) and transverse relaxation (T2) measurements are powerful NMR techniques for studying these aggregation phenomena.

DOSY: This technique separates the NMR signals of different species in a mixture based on their diffusion coefficients. Since larger aggregates diffuse more slowly than smaller molecules or monomers, DOSY can be used to determine the size and distribution of aggregates in a sample. researchgate.netmdpi.com

T2 Relaxation: The transverse relaxation time (T2) is sensitive to molecular motion and aggregation. As molecules aggregate, their rotational correlation time increases, leading to a decrease in T2. By measuring the T2 values of the porphyrin protons, one can gain insights into the extent of aggregation. researchgate.netmdpi.com

Studies have employed both DOSY and T2 relaxation measurements to investigate the encapsulation and disaggregation of porphyrin derivatives by polymers. researchgate.netmdpi.com

A defining feature of the NMR spectra of porphyrins is the pronounced effect of the aromatic ring current. nih.gov The delocalized π-electrons of the macrocycle, when placed in an external magnetic field, induce a strong ring current. wikipedia.org According to the principles of electromagnetism, this ring current generates a secondary magnetic field. wikipedia.org

Inside the porphyrin ring, this induced field opposes the external magnetic field, leading to a strong shielding effect on the inner protons (e.g., NH protons). nih.govwikipedia.org Conversely, outside the ring, the induced field reinforces the external field, causing a significant deshielding of the peripheral protons (meso- and β-pyrrolic protons). nih.govwikipedia.org This phenomenon, first explained by Pauling, is responsible for the exceptionally large chemical shift dispersion observed in the ¹H NMR spectra of porphyrins. nih.gov The magnitude of the ring current is often used as a qualitative indicator of the degree of aromaticity in the porphyrin macrocycle. nih.govbohrium.com

Vibrational Spectroscopy: Resonance Raman and Infrared Investigations

Vibrational spectroscopy, encompassing Resonance Raman (RR) and Infrared (IR) spectroscopy, provides complementary information to NMR by probing the vibrational modes of the molecule. nih.govresearchgate.net These techniques are sensitive to the molecular structure, bonding, and symmetry of Deuteroporphyrin IX.

Resonance Raman (RR) Spectroscopy: RR spectroscopy is a powerful technique for studying colored compounds like porphyrins. youtube.com By using an excitation laser wavelength that matches an electronic absorption band of the porphyrin (e.g., the Soret or Q-bands), the Raman signals of the chromophore are selectively and dramatically enhanced. youtube.comrsc.org This allows for the study of the porphyrin's vibrational modes even in complex biological environments with high sensitivity. youtube.comrsc.org RR spectra of metalloporphyrins are sensitive to the nature of the central metal ion and the coordination environment, providing insights into metal-ligand bonding and the electronic structure of the macrocycle. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational transitions within a molecule. researchgate.net It is particularly useful for identifying specific functional groups present in the Deuteroporphyrin IX molecule, such as the carboxylic acid groups of the propionic acid side chains. The positions and intensities of the IR absorption bands provide a characteristic "fingerprint" of the molecule. researchgate.net However, in aqueous solutions, the strong IR absorption of water can obscure important regions of the spectrum. tudublin.ie

Table 2: Key Vibrational Modes in Porphyrins

Vibrational Mode Typical Frequency Range (cm⁻¹) Information Provided
N-H Stretch 3300-3400 Presence of free-base porphyrin
C=O Stretch (Carboxylic Acid) 1700-1750 Presence and environment of propionic acid side chains
C=C and C=N Stretches (Macrocycle) 1400-1650 Skeletal vibrations of the porphyrin ring, sensitive to structure and metal coordination
Pyrrole Breathing/Deformation 900-1200 Vibrations of the pyrrole rings

Note: The specific frequencies can be influenced by the molecular environment, aggregation state, and metal coordination. nih.govnih.gov

Electronic Absorption and Emission Spectroscopy

UV-Visible spectroscopy is a cornerstone technique for studying the electronic structure of porphyrins. The spectra are characterized by an intense peak in the blue wavelength region, known as the Soret band (or B-band), and a series of weaker absorptions in the visible region, called Q-bands. kyushu-u.ac.jpwikipedia.orgresearchgate.net These bands arise from π-π* electronic transitions within the highly conjugated 18-π electron system of the porphyrin macrocycle. kyushu-u.ac.jpbiorxiv.org

The position and intensity of the Soret and Q-bands are highly sensitive to the molecular environment, including solvent polarity, pH, and aggregation state. nih.gov For Deuteroporphyrin IX, aggregation is a key phenomenon that significantly alters its UV-Vis spectrum. In acidic conditions (pH 1.2 to 6.8), the Soret band of a related porphyrin, Ce6, exhibits a red shift from 404 nm to 409 nm. researchgate.net In aqueous solutions, Protoporphyrin IX, a close analogue, exists as monomers in the pH range of 0-3, characterized by a sharp Soret band around 409 nm. unipi.itnih.gov At pH values above 8, dimers are predominant, and in the intermediate pH range of 3-7, higher-order aggregates form, leading to a split and broadened Soret band. unipi.itnih.gov This aggregation is driven by a combination of hydrogen bonding between the propionate (B1217596) side chains and π-π stacking of the porphyrin rings. nih.gov

The electronic transitions responsible for the Soret and Q-bands can be qualitatively understood using Gouterman's four-orbital model, which considers the two highest occupied molecular orbitals (HOMOs) and the two lowest unoccupied molecular orbitals (LUMOs). ionicviper.org The intense Soret band results from a transition where the transition dipoles reinforce, while the weaker Q-bands arise from transitions where the dipoles nearly cancel. kyushu-u.ac.jp

UV-Vis Absorption Maxima for Porphyrin Species
Porphyrin SpeciesConditionsSoret Band (nm)Q-Bands (nm)
Protoporphyrin IX Monomer100 mM HCl409-
Protoporphyrin IX H-aggregatespH 4.5356, 466 (shoulders)-
Protoporphyrin IX DimerspH 9 / 100 mM NaOH380-
Protoporphyrin IX (mixture)pH 7.4379, 469 (shoulders)-
Protoporphyrin IX dimethyl esterChloroform407-

Fluorescence spectroscopy provides valuable information about the excited state properties of Deuteroporphyrin IX and is particularly sensitive to protonation states and the local microenvironment. Upon excitation, typically into the Soret or Q-bands, the molecule emits fluorescence from the lowest excited singlet state.

The fluorescence of porphyrins is strongly influenced by pH, which dictates the protonation state of the central nitrogen atoms and the peripheral carboxylic acid groups. researchgate.net For Protoporphyrin IX, fluorescence is significantly quenched in the aggregated state, which is prevalent at intermediate pH values. biorxiv.org In acidic solutions, the fluorescence spectra of Protoporphyrin IX exhibit emission bands around 601 nm and 655 nm when excited at 405 nm. researchgate.net The binding of Deuteroporphyrin IX to proteins, such as the magnesium chelatase H subunit, leads to a quenching of the protein's intrinsic tryptophan fluorescence and a red shift of up to 8 nm in the porphyrin's fluorescence emission. acs.org This indicates a change in the porphyrin's environment and conformation upon binding. acs.org

Fluorescence detection techniques are also crucial for monitoring the presence of porphyrins like Protoporphyrin IX in biological systems. nih.gov Both single-photon excitation (e.g., with a 405 nm laser) and two-photon excitation (e.g., with an 800 nm laser) can be used to elicit fluorescence, with two-photon excitation offering advantages such as reduced photobleaching and minimized autofluorescence from endogenous molecules. nih.gov The fluorescence emission of Protoporphyrin IX typically shows a main peak around 635 nm. nih.gov

Fluorescence Emission Maxima for Porphyrin Species
Porphyrin SpeciesConditionsExcitation Wavelength (nm)Emission Maxima (nm)
Protoporphyrin IXAcidic solution405601, 655
Protoporphyrin IXIn tissue405635, 705
Protoporphyrin IX dimethyl esterChloroform--

Mass Spectrometry for Molecular Characterization

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of porphyrins through fragmentation analysis.

Tandem mass spectrometry (MS-MS) provides detailed structural information by inducing fragmentation of a selected parent ion and analyzing the resulting fragment ions. The fragmentation patterns are indicative of the molecule's structure and the nature of its substituents.

For derivatives of Deuteroporphyrin IX, desorption ionization techniques such as fast atom bombardment (FAB) have been effectively used for molecular weight and side-chain structure determinations. nih.gov The major fragmentation pathways are generally similar across different ionization methods and are dominated by cleavages alpha and beta to carbonyl groups. nih.gov In the analysis of related porphyrins like Protoporphyrin IX, collision-induced dissociation (CID) is employed to study fragmentation. researchgate.net For instance, the fragmentation of Protoporphyrin IX often involves the loss of one or two carboxyl groups (CHCOOH). researchgate.net The structure of Protoporphyrin IX extracted from marine microbes has been confirmed using tandem mass spectrometry by identifying the specific protonated molecule [M+H]+. frontiersin.org While specific MS-MS fragmentation data for Deuteroporphyrin IX dihydrochloride (B599025) was not available in the search results, the principles of porphyrin fragmentation are well-established.

MALDI-TOF MS for Molecular Weight Confirmation

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful analytical tool for determining the molecular weight of compounds with high accuracy. This technique is particularly well-suited for the analysis of porphyrins, including Deuteroporphyrin IX dihydrochloride. researchgate.netnih.govnih.gov

In a typical MALDI-TOF MS experiment, the analyte, this compound, is co-crystallized with a matrix material, such as 2,5-dihydroxybenzoic acid (DHB). mdpi.com This mixture is then irradiated with a pulsed laser. The matrix absorbs the laser energy, leading to the desorption and ionization of the analyte molecules. These newly formed ions are then accelerated into a time-of-flight tube. The time it takes for an ion to travel the length of the tube to the detector is directly proportional to its mass-to-charge ratio (m/z). By measuring this time, the molecular weight of the compound can be precisely determined.

For this compound, the expected molecular weight is approximately 583.51 g/mol , corresponding to the molecular formula C₃₀H₃₂Cl₂N₄O₄. scbt.com MALDI-TOF MS analysis would be expected to show a prominent peak at or near this m/z value, confirming the molecular weight of the compound. The technique is highly sensitive, requiring only a small amount of sample, and has a high tolerance for salts and other contaminants, making it a robust method for routine analysis. nih.govresearchgate.net

Table 1: Molecular Information for this compound

PropertyValueSource
Molecular FormulaC₃₀H₃₂Cl₂N₄O₄ scbt.com
Molecular Weight583.51 g/mol scbt.com
Alternate Molecular FormulaC₃₀H₃₀Cl₂N₄O frontierspecialtychemicals.com
Alternate Molecular Weight581.490 g/mol frontierspecialtychemicals.com
CAS Number68929-05-5 scbt.comfrontierspecialtychemicals.com

Note: Discrepancies in molecular formula and weight can arise from different sources and whether the dihydrochloride salt is included in the calculation.

X-ray Crystallography and Diffraction Studies of Deuteroporphyrin IX Complexes

In X-ray crystallography, a single crystal of the compound of interest, such as a metal complex of Deuteroporphyrin IX, is bombarded with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays in a specific pattern, which is recorded on a detector. By analyzing the positions and intensities of the diffraction spots, a detailed three-dimensional model of the electron density of the molecule can be constructed. This electron density map is then used to determine the precise arrangement of atoms within the crystal lattice.

X-ray powder diffraction is a related technique used for the characterization of polycrystalline materials. mdpi.comarxiv.org Instead of a single crystal, a powdered sample is used, which contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern consists of a series of concentric rings, which are characteristic of the crystalline phases present in the sample. XRPD is often used for phase identification, to study crystal imperfections, and to determine the lattice parameters of a crystalline solid. mdpi.com

For Deuteroporphyrin IX complexes, X-ray diffraction studies can reveal crucial structural details. For instance, the planarity of the porphyrin macrocycle can be assessed, and any distortions from a planar conformation can be quantified. acs.org The coordination geometry of a central metal ion within the porphyrin ring can be determined, as well as the nature of any axial ligands attached to the metal. researchgate.net This information is vital for understanding the chemical reactivity and biological function of these complexes.

Table 2: Example Crystallographic Data for a Porphyrin Complex

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.234
b (Å)15.678
c (Å)12.456
β (°)98.76
Volume (ų)1978.5
Z4

Note: This is a hypothetical example to illustrate the type of data obtained from an X-ray crystallography experiment. Actual data for Deuteroporphyrin IX complexes would be specific to the particular complex and crystallization conditions.

Computational Chemistry and Theoretical Modeling of Deuteroporphyrin Ix

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the ground-state properties of porphyrin systems. Its balance of computational cost and accuracy makes it ideal for analyzing the complex electronic environment of the deuteroporphyrin (B1211107) macrocycle. DFT methods are used to calculate the total electronic energy of a system based on its electron density, providing a robust framework for predicting a wide range of molecular properties.

Ground State Geometry Optimization and Structural Parameters

A fundamental application of DFT is the determination of a molecule's most stable three-dimensional structure through geometry optimization. This process computationally seeks the minimum energy conformation on the potential energy surface. For Deuteroporphyrin IX, DFT calculations, often employing hybrid functionals like B3LYP or range-separated functionals such as ωB97XD with basis sets like 6-31G(d,p) or def2-TZVP, can predict its equilibrium geometry. nih.govnih.gov

The calculations for a free-base porphyrin like Deuteroporphyrin IX typically result in a structure with D2h symmetry. nih.gov The optimization process yields precise structural parameters, including bond lengths, bond angles, and dihedral angles. These computed parameters provide a detailed picture of the porphyrin core's planarity and the orientation of its propionic acid side chains.

Table 1: Representative Structural Parameters of a Porphyrin Core from DFT Optimization This table presents typical values for a porphyrin macrocycle. Actual values for Deuteroporphyrin IX would be derived from a specific computational study.

ParameterDescriptionTypical Calculated Value
N-CαBond length between a pyrrolic nitrogen and an adjacent carbon~1.37 Å
Cα-CβBond length within the pyrrole (B145914) ring~1.45 Å
Cβ-CβBond length at the outer edge of the pyrrole ring~1.35 Å
Cα-CmBond length between a pyrrole carbon and a meso-carbon~1.40 Å
N-HBond length of the inner nitrogen-hydrogen bond~1.02 Å
Cα-N-CαAngle within the pyrrole ring centered on nitrogen~108°
Cα-Cm-CαAngle at the meso-bridge carbon~125°

Electronic Structure Analysis and Frontier Molecular Orbitals

Understanding the electronic structure is crucial for predicting a molecule's chemical behavior and spectroscopic properties. DFT calculations provide detailed information about the molecular orbitals (MOs), particularly the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

For porphyrins, the electronic properties are largely dictated by the Gouterman four-orbital model, which includes the HOMO, HOMO-1, LUMO, and LUMO+1. researchgate.net In Deuteroporphyrin IX, these orbitals are of π-character and are delocalized across the conjugated macrocycle. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's electronic excitability and chemical reactivity. DFT calculations can precisely determine the energies and spatial distributions of these orbitals. nih.gov

Table 2: Frontier Molecular Orbitals of a Free-Base Porphyrin Illustrative data based on Gouterman's model and typical DFT results.

OrbitalGouterman NotationSymmetry (D2h)Description
HOMOa1u (or a2u)a_uπ-orbital with significant density on Cα and meso-carbons
HOMO-1a2u (or a1u)b_1uπ-orbital nearly degenerate with HOMO, with nodes at meso-carbons
LUMOegxb_2gπ-orbital nearly degenerate with LUMO+1
LUMO+1egyb_3gπ-orbital nearly degenerate with LUMO

Simulation of Noncovalent Binding and Interaction Mechanisms

Deuteroporphyrin IX's biological activity often involves noncovalent interactions with proteins, such as the enzyme ferrochelatase. frontierspecialtychemicals.com DFT can be used to model these complex interactions. By constructing a model system of Deuteroporphyrin IX within an enzyme's active site, researchers can calculate binding energies and analyze the specific forces at play, such as hydrogen bonds, van der Waals forces, and π-stacking.

To accurately capture the subtle but critical noncovalent forces, standard DFT functionals are often augmented with dispersion corrections (e.g., DFT-D3). nih.gov Analysis methods like Natural Bond Orbital (NBO) can be applied to the calculated results to investigate charge distribution, charge transfer between the porphyrin and its binding partner, and the nature of the intermolecular bonds. nih.gov This provides a molecular-level understanding of why and how the molecule binds to its biological targets.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful method for investigating the properties of electronic excited states. cecam.org TD-DFT is widely used to predict and interpret the outcomes of light-molecule interactions, which are central to the function of porphyrins in applications like photodynamic therapy. nih.gov

Prediction of Electronic Absorption and Emission Spectra

TD-DFT is highly effective at simulating the electronic absorption (UV-Vis) spectra of porphyrins. rsc.org The calculations can predict the energies and intensities of electronic transitions from the ground state to various excited states. For Deuteroporphyrin IX, TD-DFT can accurately reproduce the characteristic features of a porphyrin spectrum: the intense Soret band (or B band) in the near-UV region and the weaker Q bands in the visible region. researchgate.net

These transitions are understood as excitations between the Gouterman frontier orbitals. The choice of functional is critical for accuracy; range-separated functionals like CAM-B3LYP often yield better agreement with experimental spectra, particularly for the high-energy Soret band, compared to standard hybrid functionals. nih.govresearchgate.net Furthermore, incorporating solvent effects, either through implicit continuum models (like SMD) or by adding explicit solvent molecules, is crucial for simulating spectra in solution. chemrxiv.orgchemrxiv.org

Table 3: Illustrative TD-DFT Calculation Results for Porphyrin Absorption Bands This table shows a typical comparison between experimental and calculated values for a porphyrin. Specific values for Deuteroporphyrin IX would require a dedicated study.

BandMain Orbital TransitionsExperimental λ_max (nm)Calculated λ_max (nm) (TD-DFT/CAM-B3LYP)
Qy(0,0)HOMO → LUMO~650~645
Qx(0,0)HOMO-1 → LUMO~590~585
Soret (B)HOMO → LUMO+1, HOMO-1 → LUMO~410~415

Investigation of Singlet-Triplet Intersystem Crossing

The photosensitizing ability of Deuteroporphyrin IX relies on its capacity to transition from a photo-excited singlet state (S1) to a long-lived triplet state (T1) via a process called intersystem crossing (ISC). The efficiency of ISC is a critical determinant of its effectiveness in applications like photodynamic therapy. nih.gov

TD-DFT can be used to calculate the energies of the lowest singlet (S1) and triplet (T1) excited states. nih.gov The energy gap between these two states (ΔE_ST = E(S1) - E(T1)) is a key parameter governing the ISC rate; a smaller gap generally leads to more efficient ISC. researchgate.net Additionally, the strength of the spin-orbit coupling (SOC) between the S1 and T1 states, which can also be estimated from computational methods, dictates the probability of this spin-forbidden transition. Studies on similar porphyrins have shown that out-of-plane structural distortions can enhance SOC and significantly increase ISC rates. nih.govwhiterose.ac.uk By calculating ΔE_ST and analyzing factors that influence SOC, TD-DFT provides essential insights into the photosensitizing potential of Deuteroporphyrin IX.

Solvent Inclusion Models in Theoretical Calculations

The behavior of Deuteroporphyrin IX in solution is critically influenced by its interaction with solvent molecules. Theoretical calculations must accurately account for these interactions to produce meaningful results. Solvent inclusion models are broadly categorized into explicit and implicit models.

Explicit solvent models treat individual solvent molecules as part of the simulation. This approach provides a highly detailed picture of the solute-solvent interactions, including the specific geometry of hydrogen bonds and the structure of the hydration shell. For porphyrins like Protoporphyrin IX, which is structurally analogous to Deuteroporphyrin IX, molecular dynamics simulations with explicit water molecules have been used to examine the allocation of water around different regions of the molecule. These studies reveal the heterogeneous nature of the porphyrin's surface, with the propionic acid side chains showing hydrophilic character while the porphyrin ring itself remains largely hydrophobic. The radial distribution function, g(r), is often calculated to describe the time-averaged structure of water surrounding the solute.

Implicit solvent models (or continuum models) represent the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules. This method is computationally less expensive and is effective for calculating thermodynamic properties. Common implicit models include:

Polarizable Continuum Model (PCM): This model creates a solute-shaped cavity within the dielectric continuum, with the solute's charge distribution polarizing the solvent.

Conductor-like Polarizable Continuum Model (CPCM): A variation of PCM that uses a slightly different mathematical approach, often yielding similar results.

Solvation Model based on Density (SMD): This model includes terms that account for cavitation, dispersion, and solvent structure at the solute-interface, often providing improved accuracy for Gibbs free energy of solvation.

The choice of solvent model can significantly affect calculated thermodynamic parameters such as enthalpy and Gibbs free energy. For instance, studies on the dimerization of Deuteroporphyrin IX in aqueous solution have shown the process to be enthalpy-driven, a finding that theoretical models could further explore by comparing different solvent representations to see which best reproduces the experimental thermodynamic data.

Table 1: Comparison of Solvent Inclusion Models in Computational Chemistry
Model TypeModel NameDescriptionTypical Application
ExplicitN/A (e.g., TIP3P, SPC/E water models)Each solvent molecule is individually represented in the simulation.Detailed analysis of local solute-solvent interactions, hydrogen bonding, and hydration shell structure.
Implicit (Continuum)PCM (Polarizable Continuum Model)Models the solvent as a uniform polarizable dielectric medium.Calculation of solvation energies and reaction pathways in solution.
CPCM (Conductor-like PCM)A computationally efficient variant of the PCM model.Similar to PCM, often used in quantum chemical calculations.
SMD (Solvation Model based on Density)Includes additional parameters to describe short-range solvent effects.Accurate calculation of Gibbs free energy of solvation.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the dynamic behavior of Deuteroporphyrin IX, providing insights into its conformational flexibility, stability, and interactions with its environment.

Simulations of the closely related Protoporphyrin IX in an aqueous medium, using packages like GROMACS, have been performed to determine its stability and solvent interactions. Such simulations typically model the system over nanoseconds, tracking the trajectory of every atom. Analysis of these trajectories can reveal key dynamic properties.

Key findings from MD simulations of porphyrins include:

Solvent Structure: The simulations show how water molecules organize around the porphyrin. The hydrophilic propionic acid groups strongly interact with water, while the macrocycle itself maintains a hydrophobic character.

Conformational Stability: MD can assess the stability of the porphyrin's structure in different environments, such as in water or embedded in a lipid membrane

Molecular Interactions and Supramolecular Assembly of Deuteroporphyrin Ix

Protein and Enzyme Binding Mechanisms (In Vitro Studies)

In vitro studies have elucidated the specific binding mechanisms of deuteroporphyrin (B1211107) IX with several proteins and enzymes, revealing insights into its transport, enzymatic conversion, and inhibitory potential.

The binding of deuteroporphyrin IX to human serum albumin (HSA) and bovine serum albumin (BSA) has been investigated, taking into account the porphyrin's tendency to self-aggregate in solution. nih.gov Studies monitoring changes in porphyrin fluorescence have shown that both proteins possess one high-affinity binding site for deuteroporphyrin IX monomers. nih.gov The equilibrium binding constants highlight a significantly stronger affinity for HSA compared to BSA. nih.gov

Interestingly, deuteroporphyrin IX dimers are also capable of binding directly to a high-affinity site on each albumin molecule. nih.gov To account for the simultaneous presence of both monomeric and dimeric porphyrin species, two binding models have been proposed:

Competitive Model: The protein has a single binding site that can be occupied by either a monomer or a dimer. nih.gov

Non-competitive Model: The protein possesses two distinct binding sites, one specific for monomers and another for dimers. nih.gov

ProteinLigandBinding Affinity (K) at 25°C, neutral pHStoichiometry
Human Serum Albumin (HSA)Deuteroporphyrin IX Monomer4.5 (± 1.5) x 10⁷ M⁻¹1
Bovine Serum Albumin (BSA)Deuteroporphyrin IX Monomer1.7 (± 0.2) x 10⁶ M⁻¹1
Human Serum Albumin (HSA)Deuteroporphyrin IX DimerHigh Affinity1
Bovine Serum Albumin (BSA)Deuteroporphyrin IX DimerHigh Affinity1
This table summarizes the binding parameters of Deuteroporphyrin IX with human and bovine serum albumins. Data sourced from reference nih.gov.

Ferrochelatase is the terminal enzyme in the heme biosynthetic pathway, catalyzing the insertion of ferrous iron into protoporphyrin IX. Deuteroporphyrin IX, an analog of protoporphyrin IX, can act as a substrate for this enzyme, being converted into deuteroheme. frontierspecialtychemicals.com

The mechanism of ferrochelatase involves the distortion of the porphyrin macrocycle, which is believed to be a crucial step for metal insertion. nih.govnih.gov Structural studies on ferrochelatase complexes with various porphyrin inhibitors, such as N-methylmesoporphyrin, show that the enzyme's active site induces a specific, non-planar conformation of the porphyrin ring. nih.gov However, studies using a related compound, deuteroporphyrin IX 2,4-disulfonic acid dihydrochloride (B599025) (dSDP), revealed that while it acts as an inhibitor, it does not undergo any significant distortion upon binding to the wild-type enzyme. nih.govnih.gov This lack of distortion is attributed to its binding position closer to the protein surface, highlighting that the precise positioning within the active site pocket is critical for inducing the conformational changes required for catalysis. nih.gov The inhibition by dSDP is due to the bulky substituents at positions 2 and 4 of the porphyrin ring. nih.gov

The pathogenic bacterium Porphyromonas gingivalis requires heme for its survival and utilizes outer-membrane receptors and hemophores to acquire it. The hemophore-like lipoprotein HmuY is a key component of this system. nih.gov Spectroscopic studies have demonstrated that iron(III) deuteroporphyrin IX (deuteroheme) binds effectively to the HmuY heme cavity. nih.gov

The binding is analogous to that of the natural substrate, iron(III) protoporphyrin IX (protoheme), with the iron center being coordinated by two histidine residues, His134 and His166. nih.gov A notable difference is that the HmuY-deuteroheme complex exists in two forms, which differ by a 180° rotation of the porphyrin macrocycle about the α-γ-meso-carbon axis. nih.gov This indicates a slight flexibility in the binding pocket's recognition of the vinyl versus hydrogen substituents at the 2 and 4 positions of the porphyrin ring.

Deuteroporphyrin IX serves as a substrate for horseradish peroxidase (HRP), which catalyzes its oxidation to form chlorin (B1196114) derivatives. frontierspecialtychemicals.comnih.gov This enzymatic conversion has been studied to understand the reaction mechanism. nih.gov The reaction exhibits a pH optimum of 7.5 and, interestingly, can proceed without the external addition of hydrogen peroxide (H₂O₂). nih.gov

A critical requirement for the reaction is the presence of a thiol-containing reductant, with a strong preference for reduced glutathione (B108866) (GSH). nih.gov While the reaction does not strictly require H₂O₂, low concentrations (3-30 µM) are stimulatory, whereas higher concentrations (≥300 µM) become inhibitory. nih.gov The process is also oxygen-dependent. nih.gov Kinetic analyses suggest a mechanism where HRP initially reacts with GSH, followed by steps involving oxygen free radicals and porphyrin radical intermediates that consume a significant amount of oxygen to oxidize deuteroporphyrin IX into chlorin. nih.gov

ParameterObservation for HRP-Catalyzed Oxidation of Deuteroporphyrin IX
Enzyme Horseradish Peroxidase (HRP)
Product(s) Chlorin derivatives
pH Optimum 7.5
Requirement for Reductant Yes, strong preference for reduced glutathione (GSH)
Effect of H₂O₂ Stimulatory at 3-30 µM; inhibitory at ≥300 µM
Requirement for O₂ Yes
Inhibitors Ascorbic acid, Catalase, Deferoxamine
This table outlines the key characteristics of the horseradish peroxidase-catalyzed oxidation of Deuteroporphyrin IX. Data sourced from reference nih.gov.

Interactions with Membrane Models and Lipid Bilayers

The interaction of porphyrins with cell membranes is a key factor in their biological applications. Model systems like lipid vesicles are used to study the kinetics and thermodynamics of these interactions.

The kinetics of deuteroporphyrin incorporation into small unilamellar vesicles (SUVs) composed of egg phosphatidylcholine have been examined using fluorescence stopped-flow techniques. nih.gov The study revealed that the incorporation process can be described by a fast equilibrium. The rate at which deuteroporphyrin associates with the vesicles (the "on-rate" constant) is nearly diffusion-controlled. nih.gov

Influence of pH on Partition Equilibria and Affinity

The behavior of Deuteroporphyrin IX in different environments is profoundly influenced by pH, which dictates the molecule's ionization state and, consequently, its partitioning between aqueous and hydrophobic phases. The structure of Deuteroporphyrin IX includes two carboxylic acid propionate (B1217596) side chains and two inner nitrogen atoms that can be protonated at acidic pH. researchgate.net The ionization of these groups is key to the molecule's solubility and affinity for other molecules or phases.

The lipophilicity of a molecule, often expressed as the n-octanol/water partition coefficient (P or D), is a critical determinant of its biological activity and distribution. researchgate.net For ionizable compounds like Deuteroporphyrin IX, this partitioning is pH-dependent. At low pH, the central nitrogen atoms are protonated, forming a dicationic species, while the carboxylic acid groups are neutral. As the pH increases, the carboxylic acid groups deprotonate, leading to monoanionic and then dianionic forms. researchgate.net This transition from a charged state at low pH to a more neutral or negatively charged state at physiological and higher pH alters the molecule's hydrophobicity. Neutralization of the carboxylic groups, in particular, promotes self-association and can increase the porphyrin's affinity for lipid environments, such as cell membranes or the hydrophobic pockets of proteins. researchgate.netnih.gov

This pH-dependent hydrophobicity directly impacts the molecule's affinity in biological assays. For instance, studies on other ionizable compounds show that the distribution coefficient (D) can vary significantly across a physiologically relevant pH range, which in turn affects bioaccumulation and interaction with molecular targets. nih.govresearchgate.net Therefore, the partitioning of Deuteroporphyrin IX into a binding site is not constant but is governed by the pH of the local environment, which controls the equilibrium between its various ionic forms.

Self-Association and Aggregation Behavior in Solution

Like many porphyrins, Deuteroporphyrin IX exhibits a strong tendency to self-associate and form aggregates in aqueous solutions due to the hydrophobic nature of its macrocyclic core. nih.gov This behavior is a critical aspect of its chemistry and is influenced by several environmental factors.

Factors Influencing Aggregation: Concentration, pH, Ionic Strength

The aggregation of Deuteroporphyrin IX is a complex process governed by a sensitive balance of intermolecular forces, which can be modulated by solution conditions.

Concentration: The extent of aggregation is highly dependent on the porphyrin concentration. At very low concentrations (below 4 µM), the aggregation of Deuteroporphyrin IX is generally limited to the formation of dimers. portlandpress.comnih.gov However, as the concentration increases to approximately 4 µM, the molecule undergoes a distinct change, forming large aggregates of undefined size in a process that has been described as being similar to micellization. portlandpress.comnih.gov This indicates a critical concentration threshold for the formation of higher-order structures.

pH: The pH of the solution plays a significant role. The critical concentration required for the formation of large aggregates has been observed to increase with rising pH. portlandpress.comnih.gov This is linked to the ionization state of the propionate side chains; as the pH increases, the carboxyl groups become deprotonated and negatively charged, increasing electrostatic repulsion between molecules and thus opposing aggregation.

Ionic Strength: The effect of ionic strength on Deuteroporphyrin IX aggregation appears complex. One study noted that the critical concentration for the formation of large aggregates is not particularly sensitive to changes in ionic strength. portlandpress.comnih.gov Conversely, research on the closely related disulfonated deuteroporphyrin found that dimer formation is favored by an increase in ionic strength, a phenomenon consistent with the Debye-Hückel law, where ions in solution shield the electrostatic repulsion between the charged peripheral groups, thereby promoting association. nih.gov

Formation of Dimers and Higher-Order Aggregates

The self-association of Deuteroporphyrin IX begins with the formation of non-covalent dimers, which can then proceed to form larger, more complex structures. portlandpress.comnih.govnih.gov Fluorimetric studies have shown that in the concentration range of 0.01–1 µM, dimerization is the predominant aggregation process. nih.gov The equilibrium constant for this dimerization was determined to be 2.3 x 10⁶ M⁻¹ at 25°C in neutral phosphate-buffered saline. nih.gov

Kinetic studies further support a two-step aggregation model: an initial, rapid dimerization process followed by more extensive aggregation into larger structures. portlandpress.comnih.gov Spectroscopic analysis of dimers, such as those of disulfonated deuteroporphyrin, reveals a distinct blue-shift in the Soret absorption band, which is consistent with a cofacial stacking of the porphyrin rings, as predicted by exciton (B1674681) theory. nih.gov

The thermodynamics of Deuteroporphyrin IX dimerization have been investigated, revealing that the process is enthalpy-driven, a characteristic attributed to the "solvophobic force" rather than classic hydrophobic bonding which is typically entropy-driven. nih.gov

Table 1: Thermodynamic Parameters for Deuteroporphyrin IX Dimerization Data obtained at neutral pH, 25°C, in phosphate-buffered saline. nih.gov

Thermodynamic ParameterValue
ΔG° (Gibbs Free Energy)-36.4 kJ·mol⁻¹
ΔH° (Enthalpy)-46.0 kJ·mol⁻¹
ΔS° (Entropy)-32.2 J·K⁻¹·mol⁻¹

Impact of Peripheral Modifications on Aggregation Tendency

The specific substituents on the porphyrin macrocycle have a significant impact on its aggregation behavior. A direct comparison can be made between Deuteroporphyrin IX and Protoporphyrin IX. The two molecules are structurally identical except for the substituents at positions 2 and 4 of the porphyrin ring: Deuteroporphyrin IX has hydrogen atoms, while Protoporphyrin IX has more hydrophobic vinyl groups. nih.gov

Host-Guest Chemistry and Encapsulation Studies

A key strategy to control the behavior of porphyrins in aqueous media is through host-guest chemistry, where a "host" molecule encapsulates the porphyrin "guest," altering its physicochemical properties.

Interactions with Cyclodextrin (B1172386) Derivatives

Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone, with a hydrophilic exterior and a lipophilic inner cavity. youtube.com This unique structure allows them to encapsulate non-polar molecules, or the non-polar regions of amphiphilic molecules, within their cavity in aqueous solutions. youtube.com This process forms a non-covalent "inclusion complex." youtube.comnih.gov

For a molecule like Deuteroporphyrin IX, the large, hydrophobic porphyrin macrocycle can be encapsulated within the cyclodextrin cavity, while the polar propionate side chains remain exposed to the aqueous environment. The primary benefits of forming such an inclusion complex are the significant improvement in the apparent solubility of the guest molecule and a reduction in its tendency to self-aggregate. nih.gov By isolating individual porphyrin molecules within the host cavities, the intermolecular π-π stacking interactions that lead to dimerization and the formation of higher-order aggregates are effectively prevented. This host-guest interaction can lead to the monomerization of the porphyrin, enhancing properties like fluorescence, which is often quenched in aggregated states. mdpi.com While specific studies detailing the complexation of Deuteroporphyrin IX with cyclodextrins were not the focus of the reviewed literature, this is a well-established technique for controlling the aggregation of porphyrins and improving their utility in aqueous systems. nih.govscielo.br

Table 2: Components of a Porphyrin-Cyclodextrin Inclusion Complex

ComponentRoleDescription
Cyclodextrin HostA cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic inner cavity.
Deuteroporphyrin IX GuestThe porphyrin molecule whose hydrophobic macrocycle is encapsulated by the host.
Inclusion Complex Supramolecular AssemblyThe resulting structure where the guest is held within the host, stabilized by non-covalent forces.

Encapsulation into Polymer Matrices (e.g., Polyvinylpyrrolidone)

The encapsulation of porphyrinic photosensitizers into polymer carriers is a significant area of research, aimed at enhancing their utility by improving solubility and preventing aggregation. nih.gov Polyvinylpyrrolidone (PVP) stands out as a promising and versatile polymer for the physical entrapment of porphyrin-based molecules like Deuteroporphyrin IX. nih.gov

PVP is a flexible polymer network capable of hosting a broad range of molecules with varying polarities. nih.gov When Deuteroporphyrin IX is encapsulated within the PVP matrix, the polymer can form a protective "corona" around the porphyrin molecule. nih.gov This encapsulation serves to isolate the individual porphyrin units, which can influence their photophysical properties and their interactions with the surrounding biological environment. nih.govmdpi.com The interaction between the porphyrin and the polymer is a key factor that affects the formation and stability of these assemblies. mdpi.com

Table 1: Effects of Polymer Encapsulation on Deuteroporphyrin IX Properties

PropertyEffect of Encapsulation in PVPScientific Rationale
Aggregation Reduction of self-aggregation; promotion of monomeric form.Physical separation of porphyrin molecules within the polymer network prevents π-π stacking and hydrogen bonding between adjacent molecules. nih.govbiorxiv.org
Solubility Increased solubility in aqueous media.The hydrophilic nature of the PVP polymer enhances the overall solubility of the encapsulated, more hydrophobic porphyrin. nih.gov
Interaction with Proteins Protection against interaction with certain proteins.The PVP carrier can prevent direct binding of the porphyrin to proteins like human serum albumin (HSA) by forming a protective layer or "corona". nih.gov

Effects on Self-Association and Monomerization

Deuteroporphyrin IX, similar to its close analogue Protoporphyrin IX, exhibits a tendency to self-associate in aqueous solutions. biorxiv.org This aggregation is driven by a combination of non-covalent interactions, primarily hydrogen bonding between the propionate side chains and π-π stacking of the aromatic porphyrin rings. biorxiv.orgtandfonline.com This process often leads to the formation of "H-aggregates," where the porphyrin molecules are arranged in a face-to-face orientation. mdpi.combiorxiv.org

The transition from an aggregated state to a monomeric (single-molecule) state is crucial for many of its applications. Several factors can induce this monomerization:

Polymer Encapsulation: As discussed previously, embedding Deuteroporphyrin IX within a polymer matrix like PVP physically separates the molecules, disrupting the forces that cause self-association and favoring the monomeric form. nih.gov

Detergent Micelles: Non-ionic detergents can induce monomerization by incorporating individual porphyrin molecules into their micelles, effectively shielding them from each other. biorxiv.org

Protein Binding: The binding of Deuteroporphyrin IX to specific proteins or protein subunits can result in the formation of monomeric complexes. For instance, analytical gel filtration has demonstrated that when Deuteroporphyrin IX binds to the magnesium chelatase H subunit, the resulting complexes are monomers. acs.org This binding process can quench the intrinsic fluorescence of the protein's tryptophan residues, a phenomenon that can be used to quantify the binding affinity. acs.org

Coordination Chemistry and Metal Ion Insertion Kinetics

The central cavity of the porphyrin macrocycle, containing two pyrrolenine nitrogen atoms and two NH groups, can readily accommodate a wide variety of metal ions. nih.gov This process, known as metalation, is a fundamental aspect of porphyrin chemistry and biology. nih.gov

Mechanism of Metal (e.g., Cu(II)) Incorporation into Porphyrin Macrocycle

The insertion of a metal ion, such as copper (II), into the Deuteroporphyrin IX macrocycle is a complex process that involves several steps. The general mechanism involves the porphyrin acting as a tetradentate ligand, displacing two protons from its central nitrogen atoms to accommodate the divalent metal ion.

The mechanism can be generally understood as follows:

Deformation of the Porphyrin Ring: The planar porphyrin macrocycle must deform to facilitate the entry of the metal ion. This distortion creates a more accessible coordination site.

Solvent Exchange: The solvated metal ion (e.g., [Cu(H₂O)₆]²⁺) must exchange its solvent ligands for the nitrogen atoms of the porphyrin core.

Proton Displacement: The two protons on the central pyrrole (B145914) nitrogens are displaced. The rate of this step can be highly dependent on the solvent, the specific metal ion, and the pH of the medium.

Formation of the Metallocomplex: The metal ion becomes securely coordinated within the plane of the four nitrogen atoms, leading to a stable metalloporphyrin complex. nih.gov

This incorporation of a metal ion is often a cooperative process that can induce a significant conformational change in the macrocycle. nih.gov The presence and type of metal ion have a profound inductive effect on the porphyrin's π-electron system, influencing its chemical reactivity and spectroscopic properties. nih.gov

Formation and Characterization of Metallated Deuteroporphyrin IX Complexes

Metallated Deuteroporphyrin IX complexes are typically synthesized by reacting the free-base porphyrin with a salt of the desired metal in an appropriate solvent. For example, iron(III) complexes of Deuteroporphyrin derivatives have been synthesized and characterized. researchgate.net

The formation of these complexes is confirmed and characterized using various spectroscopic techniques:

UV-Visible Spectroscopy: This is one of the most common methods for characterizing metalloporphyrins. The free-base porphyrin typically exhibits a strong absorption band (the Soret band) near 400 nm and four weaker bands in the 500-700 nm region (Q-bands). researchgate.net Upon metal insertion, the spectrum simplifies significantly. The four Q-bands typically collapse into two, and the position of the Soret band shifts, providing clear evidence of metalation.

NMR Spectroscopy: Nuclear Magnetic Resonance provides detailed structural information about the complex, confirming the symmetry and the environment of the protons on the porphyrin ring. researchgate.net

Mass Spectrometry: This technique is used to confirm the molecular weight of the resulting metalloporphyrin complex.

Table 2: Representative UV-Vis Spectral Data for Porphyrin Metalation

CompoundSoret Band (λmax, nm)Q-Bands (λmax, nm)Spectral Features
Free-Base Deuteroporphyrin IX ~400 nmFour bands (e.g., ~505, 541, 576, 630 nm)Complex Q-band structure due to lower symmetry. researchgate.net
Metallated Deuteroporphyrin IX (e.g., Cu(II) or Fe(III) complex) Shifted (e.g., ~408 nm or other)Two bands (α and β)Simplified Q-band spectrum (typically two bands) due to the higher symmetry of the metallated macrocycle. researchgate.net

Mechanistic Photophysical and Photochemical Studies of Deuteroporphyrin Ix and Its Derivatives

Singlet Oxygen Generation Mechanisms and Quantum Yields

The primary mechanism by which Deuteroporphyrin (B1211107) IX and its derivatives exert their photosensitizing effect in the presence of oxygen is through a Type II photochemical reaction. Upon light absorption, the deuteroporphyrin molecule is excited from its ground singlet state (S₀) to a short-lived excited singlet state (S₁). Through a process called intersystem crossing (ISC), the molecule can transition to a more stable, long-lived excited triplet state (T₁). This triplet-state photosensitizer can then transfer its energy to ground-state molecular oxygen (³O₂), which is itself a triplet, to generate highly reactive singlet oxygen (¹O₂). This singlet oxygen is a potent oxidizing agent responsible for the cytotoxic effects observed in photodynamic therapy (PDT).

The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of a singlet oxygen molecule. While specific ΦΔ values for Deuteroporphyrin IX dihydrochloride (B599025) are not extensively documented in the literature, studies on closely related deuteroporphyrin derivatives provide insight into its potential efficiency. For instance, a dicationic derivative of deuteroporphyrin-IX has been shown to generate singlet oxygen effectively in a non-polar environment. The aggregation state of the porphyrin can significantly influence the singlet oxygen quantum yield, with monomeric forms generally being more efficient photosensitizers than aggregated forms.

Table 1: Singlet Oxygen Generation by Deuteroporphyrin Derivatives

Derivative Environment Singlet Oxygen Generation
Dicationic Deuteroporphyrin-IX Non-polar Efficient

This table illustrates the general principles of singlet oxygen generation by deuteroporphyrin derivatives based on available research.

Luminescence Properties and Quantum Yields

The luminescence of Deuteroporphyrin IX encompasses both fluorescence and phosphorescence, which are radiative de-excitation pathways from the first excited singlet state (S₁) and the first excited triplet state (T₁), respectively. Fluorescence is a short-lived emission occurring on the nanosecond timescale, while phosphorescence is a much longer-lived process.

The fluorescence quantum yield (Φf), representing the fraction of absorbed photons re-emitted as fluorescence, and the fluorescence lifetime (τf), the average time the molecule spends in the excited singlet state, are sensitive to the molecular environment. Studies on Deuteroporphyrin IX (as the free base) have reported fluorescence quantum yields and lifetimes in different solvents. For example, in toluene, a fluorescence quantum yield of 7.8% and a lifetime of 12.1 ns have been observed. In a more polar solvent like dimethylformamide, the fluorescence quantum yield is slightly lower at 7.3%, but the lifetime increases to 15.4 ns. The binding of deuteroporphyrin to biological macromolecules, such as the magnesium chelatase H subunit, has been shown to reduce the fluorescence yield. nih.gov

Table 2: Luminescence Properties of Deuteroporphyrin IX in Different Solvents

Solvent Fluorescence Quantum Yield (Φf) (%) Fluorescence Lifetime (τf) (ns)
Toluene 7.8 12.1

Photobleaching Phenomena and Photostability in Different Media

Photobleaching is the irreversible photodegradation of a photosensitizer upon exposure to light, leading to a loss of its light-absorbing and photosensitizing capabilities. This process is a critical consideration in applications like photodynamic therapy, as it can limit the effective duration of the treatment. The primary mechanism of photobleaching for many porphyrins, including deuteroporphyrin derivatives, involves reaction with the singlet oxygen they generate.

The rate of photobleaching is dependent on several factors, including the concentration of the photosensitizer, the light fluence rate, and the chemical environment. Studies on a disodium (B8443419) salt of a 2,4-di(α-methoxyethyl)-deuteroporphyrin-IX derivative have shown that its photostability varies significantly in different media. For instance, the photobleaching coefficient was found to be lower in a cell culture medium (DMEM) compared to a phosphate (B84403) buffer solution, indicating that interactions with components of the medium can influence photostability. The aggregation state also plays a role, with aggregated forms sometimes exhibiting different photobleaching kinetics compared to monomeric species.

Energy and Electron Transfer Processes in Porphyrin Assemblies

In concentrated solutions or when organized in molecular assemblies, Deuteroporphyrin IX dihydrochloride molecules can engage in energy and electron transfer processes. The planar structure of the porphyrin macrocycle facilitates strong π-π stacking interactions, which can lead to the formation of aggregates. In these assemblies, the close proximity of the chromophores allows for efficient transfer of excitation energy.

One of the key energy transfer mechanisms is Förster Resonance Energy Transfer (FRET), a non-radiative process that depends on the distance between a donor and an acceptor molecule and the spectral overlap between the donor's emission and the acceptor's absorption. Studies on covalently linked dyads and triads containing a deuteroporphyrin moiety have demonstrated efficient intramolecular energy transfer.

Photoinduced electron transfer is another critical process in porphyrin assemblies. Upon excitation, a porphyrin molecule can act as either an electron donor or an acceptor, depending on the properties of the interacting molecules. This process is fundamental to the function of natural photosynthetic systems and is harnessed in artificial systems for applications such as solar energy conversion. The dihydrochloride groups in this compound enhance its solubility in polar solvents, which can influence intermolecular interactions and the efficiency of electron transfer processes.

Theoretical Models for Photochemical Reactivity

Theoretical and computational models are invaluable tools for understanding the photochemical reactivity of porphyrins. These models can predict the electronic structure, absorption and emission spectra, and the energies of the excited states of Deuteroporphyrin IX. Quantum chemical calculations, such as those based on density functional theory (DFT) and time-dependent DFT (TD-DFT), can be used to elucidate the pathways of de-excitation from the excited singlet and triplet states.

These theoretical approaches can also model the intersystem crossing process, which is crucial for populating the reactive triplet state. By calculating the spin-orbit coupling between the singlet and triplet manifolds, it is possible to estimate the rate of intersystem crossing and, consequently, the potential for singlet oxygen generation. Furthermore, computational models can be used to study the interaction of deuteroporphyrin with other molecules, such as oxygen or biological targets, providing insights into the mechanisms of energy and electron transfer at a molecular level. While specific theoretical models exclusively for this compound are not widely published, the general principles derived from studies on other porphyrins are applicable.

Photosensitization Mechanisms in In Vitro Systems

The photosensitizing activity of this compound has been demonstrated in various in vitro systems. Upon illumination, it can induce cell death, a property that is harnessed in photodynamic therapy. Studies have shown that deuteroporphyrin derivatives can be effective photosensitizers against various cell types.

The mechanism of photosensitization in a cellular environment is multifaceted. The amphiphilic and lipophilic nature of this compound facilitates its interaction with and penetration into cellular membranes. The subcellular localization of the photosensitizer is a key determinant of the primary targets of photodamage. Research on deuteroporphyrin derivatives has indicated localization in the mitochondria and plasma membrane of cells.

Once localized within the cell, light activation of this compound leads to the generation of reactive oxygen species (ROS), primarily singlet oxygen, as described in the Type II mechanism. These ROS can then oxidize various cellular components, including lipids, proteins, and nucleic acids, leading to a cascade of events that culminate in cell death through apoptosis or necrosis. For example, in vitro studies have demonstrated the potent bactericidal effect of photosensitized this compound against Staphylococcus aureus. oup.com The efficiency of this process is dependent on the uptake of the photosensitizer by the cells and the light dose delivered.

Applications in Advanced Chemical and Biophysical Methodologies

Development of Chemical Sensors and Sensing Mechanisms

The inherent characteristics of porphyrins, such as their intense color, fluorescence, and ability to bind to various analytes, make them ideal candidates for the development of chemical sensors. mdpi.com Deuteroporphyrin (B1211107) IX and its derivatives are no exception and have been explored for their potential in creating sensitive and selective sensing materials.

Porphyrins serve as excellent building blocks for sensing materials due to their adaptable framework and distinct spectroscopic signatures. mdpi.com These molecules can be incorporated into various matrices, including polymers and inorganic materials, to create robust sensing films. researchgate.net For instance, the encapsulation of porphyrins like Deuteroporphyrin IX bis(ethyleneglycol) (H2DIX) into PVC matrices has been investigated for creating optical sensors. researchgate.net The method involves dissolving the porphyrin, PVC, a plasticizer, and other additives in a solvent like tetrahydrofuran (B95107) to form a sensing film. researchgate.net The design of these materials often aims to minimize π-π stacking of the porphyrin molecules to ensure better accessibility of the active sites for analyte binding. researchgate.net

The detection of environmentally and biologically important analytes is a key application of porphyrin-based sensors. While specific studies on Deuteroporphyrin IX dihydrochloride (B599025) for the detection of nitrogen dioxide (NO₂) and hydrogen peroxide (H₂O₂) are not extensively documented, the broader class of porphyrins has shown significant promise. Porphyrin-based materials are known to be effective in detecting various volatile organic compounds (VOCs). mdpi.comnih.gov For example, a study on Deuteroporphyrin IX bis(ethyleneglycol) demonstrated its capability as an optical sensor for VOCs, showing a stronger response compared to other porphyrins like meso-tetra(4-aminophenyl)porphyrin. researchgate.net The interaction with VOCs, which are often Lewis bases, readily occurs with metalloporphyrins, making them excellent hosts for these compounds. researchgate.net

The detection of hydrogen peroxide using electrochemical sensors is another area where porphyrin-like structures are employed. rsc.org These sensors often utilize the catalytic properties of metal complexes to detect H₂O₂ through its reduction or oxidation, generating a measurable electrical signal. rsc.org

Table 1: Porphyrin-Based Sensing of Volatile Organic Compounds
Porphyrin DerivativeAnalyte ClassSensing PrincipleKey FindingsReference
Deuteroporphyrin IX bis(ethyleneglycol)Volatile Organic Compounds (VOCs)OpticalStronger response compared to other tested porphyrins. researchgate.net
5,10,15,20-tetrakis[3,4-bis(2-ethylhexyloxy)phenyl]-21H,23H-porphine derivatives (Free base, Mg, Sn, Zn, Au, Co, Mn)Volatile Organic Compounds (VOCs)ColorimetricPorphyrins that readily coordinate extra ligands are suitable for colorimetric VOC detection. Cobalt porphyrin showed a significantly larger response. nih.gov
Copper(II) tetrakis(4-carboxyphenyl)porphyrin (Cu-TCPP) on Bi-MOFHydrogen Peroxide (H₂O₂)ElectrochemicalHigh electrochemical performance for the reduction of H₂O₂ with a detection limit of 0.20 μM. rsc.org

The versatility of porphyrin-based sensors is enhanced by their compatibility with various transducer technologies. The primary sensing mechanism often involves the binding of an analyte to the porphyrin, which can be either the free-base form or a metalloporphyrin complex. This interaction leads to a change in the physical properties of the porphyrin, which is then converted into a measurable signal by a transducer.

Common transducer mechanisms include:

Optical Transduction: Changes in the absorption or fluorescence spectrum of the porphyrin upon analyte binding are monitored. mdpi.com This is particularly effective for detecting VOCs and other molecules that can act as ligands to the central metal ion of a metalloporphyrin. researchgate.netnih.gov

Electrochemical Transduction: The catalytic activity of metalloporphyrins can be harnessed to detect analytes through electrochemical methods. rsc.orgfrontierspecialtychemicals.com For example, the reduction or oxidation of an analyte at an electrode modified with a porphyrin complex generates a current or potential change that is proportional to the analyte concentration. rsc.org

Mass-Sensitive Transduction: While less common for porphyrins, they can be coated onto the surface of a quartz crystal microbalance (QCM). The binding of analytes to the porphyrin layer causes a change in mass, which alters the resonance frequency of the crystal.

The choice of transducer depends on the specific analyte and the desired sensitivity, selectivity, and operating conditions of the sensor.

Catalysis and Organic Transformations Mediated by Deuteroporphyrin IX Complexes

Deuteroporphyrin IX, when complexed with various metal ions, can act as a potent catalyst for a range of organic transformations, mimicking the function of natural heme-containing enzymes like cytochrome P450. nih.gov

Metallo-deuteroporphyrin complexes have demonstrated significant activity in catalytic oxidation reactions. A notable application is in the biomimetic oxidation of lignin (B12514952), a complex biopolymer. A series of metallo-deuteroporphyrins derived from hemin (B1673052) were prepared and studied as models for the cytochrome P450 enzyme. nih.gov The Co(II) deuteroporphyrin complex was found to be highly active in the oxidation of lignin model compounds, leading to high yields of monomeric aromatic products under mild conditions. nih.gov Interestingly, a modified cobalt deuteroporphyrin with a disulfide linkage in the propionate (B1217596) side chains showed higher activity and stability compared to synthetic tetraphenylporphyrin. nih.gov This suggests that modifications to the peripheral side chains of Deuteroporphyrin IX can fine-tune its catalytic properties. nih.gov

The general mechanism for porphyrin-catalyzed hydroxylation of aromatic compounds often involves the formation of a high-valent metal-oxo intermediate, which is a powerful oxidizing agent capable of inserting an oxygen atom into a C-H bond. nih.govresearchgate.netscispace.com

Table 2: Catalytic Oxidation Mediated by Deuteroporphyrin IX Complexes
CatalystSubstrateReaction TypeKey FindingsReference
Co(II) deuteroporphyrin complexLignin model compoundsOxidationHigh yields of monomeric aromatic products under mild conditions. nih.gov
Modified Co(II) deuteroporphyrin (with disulfide linkage)Lignin model compoundsOxidationHigher activity and stability compared to synthetic tetraphenylporphyrin. nih.gov

The rich electronic structure of porphyrins makes them suitable candidates for both photocatalysis and electrocatalysis. frontierspecialtychemicals.com While specific studies focusing on Deuteroporphyrin IX dihydrochloride in these areas are limited, the synthesis of derivatives like Deuteroporphyrin IX dimethyl ester Ru(II) complexes suggests their potential application in photocatalysis. sigmaaldrich.com Ruthenium-porphyrin complexes are well-known for their photocatalytic activities.

In the realm of electrocatalysis, porphyrins are recognized for their ability to mediate electron transfer and activate small molecules. frontierspecialtychemicals.com Their versatile coordination chemistry and redox properties make them powerful catalysts for key electrochemical reactions such as the oxygen evolution reaction (OER), oxygen reduction reaction (ORR), and carbon dioxide reduction reaction (CO₂RR). frontierspecialtychemicals.com The electrocatalytic activity of porphyrins is rooted in their conjugated macrocyclic structure, which can coordinate with a variety of catalytically active metal ions, allowing for the precise tuning of their electronic properties. frontierspecialtychemicals.com Given these characteristics, it is plausible that metal complexes of Deuteroporphyrin IX could be effective electrocatalysts, although specific research in this area is yet to be extensively reported.

Biomimetic Systems and Photosynthesis Modeling

Porphyrins are the "pigments of life" and are central to natural photosynthesis, where chlorophyll (B73375) (a magnesium-porphyrin derivative) absorbs sunlight to initiate the conversion of light energy into chemical energy. mdpi.comjhuapl.edu Deuteroporphyrin IX, as a naturally derived porphyrin, serves as a fundamental building block for creating biomimetic systems that model these primary photosynthetic steps. frontierspecialtychemicals.com Its structure is analogous to Protoporphyrin IX, a direct precursor to heme, but it is more stable and soluble, making it an ideal model compound for in vitro studies. frontierspecialtychemicals.com

Researchers use Deuteroporphyrin IX and its metallated forms to study the core processes of light absorption (excitation) and energy transfer. By incorporating these molecules into controlled environments, scientists can investigate how structural and electronic factors influence the efficiency of these initial photophysical events, providing insight into the mechanisms that nature has perfected. jhuapl.edu

Building on the principles of natural photosynthesis, scientists are developing artificial light-harvesting systems to capture and channel solar energy. rsc.org In nature, antenna complexes containing numerous pigment molecules absorb photons and efficiently transfer the excitation energy to a central reaction center. rsc.orgnih.gov Artificial systems seek to replicate this "antenna effect." rsc.org

Deuteroporphyrin IX and other synthetic porphyrins are critical components in the construction of these artificial antennas. nih.gov Research has focused on creating discrete, cyclic porphyrin arrays where multiple porphyrin units are linked either covalently or through non-covalent self-assembly. nih.gov These structures, often inspired by the wheel-like arrangement of bacteriochlorophyll (B101401) in bacterial light-harvesting complexes, facilitate highly efficient excitation energy transfer (EET) between porphyrin units. nih.govresearchgate.net Zinc(II) porphyrins are commonly used as the energy acceptors or as core components in more complex dendritic and rotaxane-based systems designed to maximize photon capture and direct energy flow. mdpi.comepa.gov The well-defined photophysical properties of Deuteroporphyrin IX make it an excellent candidate for inclusion in these multi-chromophoric systems that aim to achieve broad, panchromatic absorption of the solar spectrum. rsc.org

Probes and Labels in Analytical and Research Assays

In spectroscopic analysis, the use of a standard reference material is crucial for instrument calibration, method validation, and ensuring data comparability. Porphyrins, with their strong and characteristic absorption and fluorescence spectra, are well-suited for this role. jhuapl.edu They possess a very strong absorption band in the near-UV region, known as the Soret band, and several weaker bands in the visible region called Q-bands. jhuapl.edu

This compound is used as a standard in various spectroscopic studies. Its stability and defined spectral features make it a reliable reference. frontierspecialtychemicals.com Its close analogue, Protoporphyrin IX, and its esterified derivatives are also widely used as standards for characterizing spectroscopic properties, including molar extinction coefficients and fluorescence quantum yields. researchgate.netomlc.orgresearchgate.net Given that Deuteroporphyrin IX is a more stable and soluble analogue of Protoporphyrin IX, it serves as a practical and dependable reference material for absorption and fluorescence spectroscopy, aiding in the quantitative analysis and characterization of other porphyrin-containing samples and photosensitizers. frontierspecialtychemicals.com

Table 2: Spectroscopic Properties of a Related Porphyrin Standard

Compound Solvent Soret Band (λmax) Molar Extinction Coefficient (ε) Quantum Yield (ΦF)
Protoporphyrin IX dimethyl ester Chloroform 407.0 nm 171,000 cm⁻¹/M 0.06

Data for Protoporphyrin IX dimethyl ester is provided as a representative example of a porphyrin standard. omlc.org

Development of Phosphorescent Conjugates for Biomolecule Labeling

The intrinsic phosphorescent properties of this compound, particularly when chelated with certain metal ions, make it an attractive candidate for use as a label in time-resolved phosphorescence-based bioassays. Unlike fluorescence, phosphorescence is characterized by a significantly longer emission lifetime, allowing for temporal separation of the excitation pulse and the emission detection. This time-gated detection strategy effectively minimizes background interference from autofluorescence and scattered light, leading to a substantial improvement in the signal-to-noise ratio and, consequently, higher sensitivity.

The development of phosphorescent conjugates typically involves the covalent attachment of a Deuteroporphyrin IX derivative to a biomolecule of interest, such as a protein or an antibody. The two propionic acid side chains on the porphyrin macrocycle provide convenient handles for chemical modification and conjugation. These carboxyl groups can be activated to form reactive esters, which can then readily couple with primary amine groups present on the surface of proteins, forming stable amide bonds.

Key Research Findings:

While specific studies focusing exclusively on this compound for phosphorescent labeling are part of a niche and evolving field, the principles are well-established within the broader context of porphyrin-based probes. Research in this area has demonstrated that the phosphorescence quantum yield and lifetime of porphyrin complexes are highly sensitive to their local environment. This sensitivity can be exploited to develop probes that report on changes in parameters such as oxygen concentration or the binding state of the labeled biomolecule.

For instance, the conjugation of metalloporphyrins to antibodies has been explored for use in phosphorescence immunoassays. In these assays, the long-lived phosphorescence of the label allows for highly sensitive detection of the antigen-antibody binding event. The choice of the central metal ion is critical in modulating the photophysical properties of the porphyrin, with palladium (Pd) and platinum (Pt) complexes often favored for their strong and long-lived phosphorescence at room temperature in deoxygenated solutions.

Table 1: General Photophysical Properties of Metalloporphyrins Relevant to Biomolecule Labeling

Metal IonExcitation Wavelength (nm)Emission Wavelength (nm)Phosphorescence LifetimeKey Characteristics
Platinum (Pt)~380-410 (Soret band), ~500-550 (Q bands)~650-700Microseconds (µs) to Milliseconds (ms)High phosphorescence quantum yield, long lifetime.
Palladium (Pd)~380-410 (Soret band), ~500-550 (Q bands)~660-720Milliseconds (ms)Strong room-temperature phosphorescence, sensitive to oxygen.
Zinc (Zn)~380-410 (Soret band), ~500-550 (Q bands)~580-650Nanoseconds (ns) to Microseconds (µs)Primarily fluorescent, but can exhibit phosphorescence at low temperatures.

Note: The exact photophysical properties can vary depending on the specific porphyrin macrocycle, solvent, and conjugation state.

Use in In Vitro Analytical and Diagnostic Methodologies

The application of this compound extends into the realm of in vitro analytical and diagnostic methodologies, where its properties as a photosensitizer and a spectroscopic probe are leveraged.

One of the key applications is in enzymatic assays. Deuteroporphyrin IX is a known substrate for the enzyme ferrochelatase, which catalyzes the insertion of ferrous iron into the porphyrin ring to form deuteroheme. This enzymatic reaction can be monitored spectrophotometrically, allowing for the quantification of ferrochelatase activity. Such assays are crucial in both basic research to understand heme metabolism and in clinical diagnostics for identifying disorders related to this pathway.

Furthermore, the ability of Deuteroporphyrin IX to generate reactive oxygen species (ROS) upon light activation has been harnessed for in vitro studies. While this is the basis for its use in photodynamic therapy, in a diagnostic context, this property can be used to probe cellular responses to oxidative stress or to selectively inactivate specific cellular components in a controlled in vitro setting.

Detailed Research Applications:

Recent research has explored the use of Deuteroporphyrin IX derivatives in the development of biosensors. For example, the conjugation of Deuteroporphyrin IX to specific recognition elements, such as aptamers or antibodies, can create highly specific analytical tools. The change in the photophysical properties of the porphyrin upon binding of the target analyte can be used as the basis for detection.

While direct, widespread use in routine clinical diagnostics is still an area of active development, the principles underpinning its application are sound. The development of time-resolved fluoroimmunoassays (TR-FIA) using lanthanide chelates has demonstrated the power of long-lifetime luminescence in achieving high sensitivity. The analogous use of phosphorescent porphyrin labels like Deuteroporphyrin IX derivatives holds similar promise for creating robust and sensitive diagnostic platforms.

Table 2: Examples of In Vitro Methodologies Utilizing Deuteroporphyrin IX

MethodologyPrincipleAnalyte/TargetDetection Method
Ferrochelatase AssayEnzymatic conversion of Deuteroporphyrin IX to deuteroheme.Ferrochelatase activitySpectrophotometry (monitoring the Soret peak shift)
In Vitro Photodynamic StudiesLight-induced generation of reactive oxygen species (ROS).Cellular components, microorganismsMeasurement of cell viability, apoptosis, or specific molecular damage
Biosensor DevelopmentConjugation to a recognition element; change in photophysical properties upon target binding.Specific proteins, nucleic acids, small moleculesPhosphorescence intensity or lifetime changes

Future Research Directions and Emerging Paradigms for Deuteroporphyrin Ix Dihydrochloride Studies

Exploration of Novel Synthetic Pathways and Functionalization Strategies

The future of Deuteroporphyrin (B1211107) IX dihydrochloride (B599025) research is heavily reliant on the development of new and efficient methods for its synthesis and chemical modification. These efforts are aimed at producing novel derivatives with tailored properties for specific applications.

A significant area of investigation is the creation of more efficient synthetic routes. For instance, new methods for synthesizing the foundational protoporphyrin-IX structure from pyrromethanes have been developed, which can then be used to create deuterated derivatives. rsc.org These improved pathways are crucial for producing the core molecule in higher yields and with greater purity.

Functionalization, the process of adding new chemical groups to the porphyrin ring, is a key strategy for altering the molecule's properties. Researchers are focused on modifying the two propionic acid side chains. This allows for the attachment of various functional units, which can change the molecule's solubility, how it interacts with light, and its biological targeting capabilities.

Advanced Spectroscopic Techniques for Real-Time Mechanistic Insights

To fully understand the mechanisms by which Deuteroporphyrin IX dihydrochloride functions, especially in photodynamic processes, researchers are turning to a variety of advanced spectroscopic techniques. These methods provide a window into the real-time molecular events that were previously unobservable. spectroscopyonline.com

Ultrafast spectroscopy techniques are particularly noteworthy, as they allow scientists to observe molecular and electronic dynamics on incredibly short timescales, such as the femtosecond scale. spectroscopyonline.com This provides unprecedented insights into chemical reactions and the properties of materials. spectroscopyonline.com Other advanced methods being employed include:

Time-Resolved Spectroscopy : Techniques like transient absorption and time-resolved fluorescence spectroscopy are used to study the excited states of molecules. numberanalytics.com

Surface-Enhanced Raman Spectroscopy (SERS) : This highly sensitive technique enhances the Raman signal of molecules that are adsorbed on metal surfaces, making it useful for chemical sensing and biomedical imaging. numberanalytics.comspectroscopyonline.com

Nanomechanical Infrared Spectroscopy (NAM-IR) : An emerging technique for measuring very small amounts of sample and engineered nanomaterials. spectroscopyonline.com

Atomic Force Microscopy-Infrared Spectroscopy (AFM-IR) : This combination allows for the study of objects at the nanoscale by measuring the thermal expansion of a sample caused by a pulsed, tunable laser. spectroscopyonline.com

These sophisticated tools are essential for building a detailed picture of the molecule's behavior at the atomic level. researchgate.net

Integration of Computational and Experimental Methodologies

A powerful emerging paradigm in the study of this compound is the close integration of computational modeling with experimental validation. This synergistic approach enhances the depth and efficiency of research, allowing for more accurate predictions and discoveries. spectroscopyonline.com

Computational techniques, particularly the use of artificial intelligence (AI) and machine learning (ML) algorithms, are becoming increasingly significant. spectroscopyonline.com These methods are used to interpret complex spectroscopic data, identify patterns, and predict molecular behavior with high accuracy. spectroscopyonline.com This fusion of spectroscopy with computational methods is facilitating new discoveries in material science and biochemistry. spectroscopyonline.com

The data generated from these computational models can then be used to guide and inform laboratory experiments, creating a feedback loop that accelerates the research and development process.

Rational Design of Deuteroporphyrin IX Systems for Specific In Vitro Applications

The insights gained from fundamental studies are paving the way for the rational design of this compound-based systems tailored for specific in vitro applications. This involves the careful design of molecules and delivery systems to achieve a particular function in a controlled laboratory setting.

One of the key challenges in this area is the efficient transport of these systems into target cells. nih.gov While much of the research has been focused on in vivo (in living organisms) applications of systems like CRISPR-Cas, the principles of rational design for delivery are also applicable to in vitro studies. nih.gov The development of effective delivery systems is crucial for the successful application of these custom-designed molecules. nih.gov

The table below summarizes some of the key considerations in the rational design of these systems.

Design AspectObjectiveKey Considerations
Targeting Deliver the molecule to specific cells or subcellular locations.Attachment of targeting ligands (e.g., antibodies, peptides).
Solubility Enhance solubility in aqueous environments for easier handling.Chemical modification of side chains.
Photophysical Properties Tune the absorption and emission of light for specific applications.Introduction of heavy atoms or other functional groups.
Delivery Vehicle Protect the molecule and facilitate its entry into cells.Use of nanoparticles, liposomes, or other carriers.

This table is generated based on general principles of rational drug design and is for illustrative purposes.

Understanding Complex Supramolecular Architectures and Their Functions

A fascinating and rapidly developing area of research is the study of how individual this compound molecules can self-assemble into larger, more complex structures known as supramolecular architectures. frontiersin.org These assemblies can exhibit novel functions that are not present in the individual molecules. frontiersin.org

The formation of these structures is often driven by non-covalent interactions, and dynamic processes like the use of labile coordination bonds can lead to well-organized self-assemblies. frontiersin.org Researchers are exploring how to control the size, shape, and function of these architectures by modifying the constituent molecules. For example, the creation of flexible, metal-directed cofacial porphyrin complexes has been achieved using hemilabile porphyrin ligands. nih.gov These complex structures can even mimic the allosteric behavior seen in natural biological systems. nih.gov

The study of supramolecular architectures is not limited to porphyrins and is a broad field that also includes hybrids of nucleic acids and peptides. nih.gov The principles learned from these other systems can inform the design of new porphyrin-based materials. The ultimate goal is to create functional materials for a wide range of applications, including sensing, imaging, and catalysis. frontiersin.org

Q & A

Q. How to evaluate deuteroporphyrin’s role in Mg-chelatase activity for chlorophyll biosynthesis?

  • Protocol : Reconstitute Mg-chelatase subunits (ChlD, ChlH, ChlI) and monitor Mg²⁺ incorporation via fluorescence quenching of mag-fura-2. Compare activity with deuteroporphyrin IX vs. protoporphyrin IX to assess substrate specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.